molecular formula C13H18FNO2 B3372985 (S)-N-Boc-2-fluoro-1-phenylethanamine CAS No. 942275-66-3

(S)-N-Boc-2-fluoro-1-phenylethanamine

Cat. No.: B3372985
CAS No.: 942275-66-3
M. Wt: 239.29 g/mol
InChI Key: URSFJYUZIMUYRH-LLVKDONJSA-N
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Description

(S)-N-Boc-2-fluoro-1-phenylethanamine is a chiral amine compound that features a fluoro group and a phenyl group attached to an ethanamine backbone The compound is protected by a tert-butoxycarbonyl (Boc) group, which is commonly used to protect amines during chemical synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Boc-2-fluoro-1-phenylethanamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-fluoro-1-phenylethanamine.

    Protection of Amine Group: The amine group is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Chiral Resolution: The chiral resolution of the racemic mixture can be performed using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by separation and deprotection.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow synthesis and automated purification techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-N-Boc-2-fluoro-1-phenylethanamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free amine, while substitution reactions yield various substituted derivatives.

Scientific Research Applications

(S)-N-Boc-2-fluoro-1-phenylethanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for the synthesis of biologically active compounds.

    Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of various industrially relevant compounds.

Mechanism of Action

The mechanism of action of (S)-N-Boc-2-fluoro-1-phenylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group and phenyl ring contribute to its binding affinity and specificity. The compound may act as an inhibitor or modulator of certain biochemical pathways, depending on its structural configuration and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    ®-N-Boc-2-fluoro-1-phenylethanamine: The enantiomer of the compound, which may have different biological activities.

    N-Boc-2-fluoro-1-phenylethanamine: The racemic mixture of the compound.

    2-Fluoro-1-phenylethanamine: The non-protected version of the compound.

Uniqueness

(S)-N-Boc-2-fluoro-1-phenylethanamine is unique due to its chiral nature and the presence of both a fluoro group and a Boc-protected amine

Properties

IUPAC Name

tert-butyl N-[(1S)-2-fluoro-1-phenylethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO2/c1-13(2,3)17-12(16)15-11(9-14)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,16)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSFJYUZIMUYRH-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CF)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CF)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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